![molecular formula C23H25N3O4S2 B1666960 N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide CAS No. 791835-21-7](/img/structure/B1666960.png)
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Overview
Description
Scientific Research Applications
Application in Molecular Imaging and PET Radioligands
- Wagner et al. (2007) discussed the synthesis of novel fluorinated Matrix Metalloproteinase Inhibitors (MMPIs) based on structures like N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide. These compounds have been used for positron emission tomography (PET) imaging, targeting MMPs found in pathological processes like cancer and inflammation. They demonstrated that the fluorinated hydroxamic acid derivatives show high MMP inhibition potency and potential as PET radioligands (Wagner et al., 2007).
Cancer Biomarker Studies
- Zheng et al. (2004) synthesized carbon-11 labeled MMP inhibitors related to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide for evaluation as potential PET cancer biomarkers. These compounds were studied in breast cancer models, but the results suggested they might be unsuitable for cancer imaging using PET (Zheng et al., 2004).
Antimicrobial and Anticancer Activity
- Sirajuddin et al. (2015) synthesized a compound closely related to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide and found it exhibited significant antimicrobial and anticancer activities. This highlights the potential therapeutic applications of such compounds in treating infectious diseases and cancer (Sirajuddin et al., 2015).
Enzyme Inhibition for Antitumor Applications
- Congiu et al. (2014) studied a series of sulfonamides, similar to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide, as inhibitors of carbonic anhydrase isoforms. These compounds showed promise as clinical candidates for antitumor and antimetastasis applications, indicating the potential of such molecules in cancer therapy (Congiu et al., 2014).
Mechanism of Action
Target of Action
BI-6C9 is a highly specific inhibitor of the BH3 interacting domain (Bid) . Bid is a pro-apoptotic Bcl-2 family member that plays a crucial role in the intrinsic pathway of apoptosis .
Mode of Action
BI-6C9 prevents the mitochondrial outer membrane potential (MOMP) and mitochondrial fission . It blocks the release of both cytochrome c and the second mitochondria-derived activator of caspase from mitochondria . This action protects cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death .
Biochemical Pathways
The primary biochemical pathway affected by BI-6C9 is the intrinsic pathway of apoptosis. By inhibiting Bid, BI-6C9 prevents the release of cytochrome c and AIF from the mitochondria . This action disrupts the downstream effects of these factors, which include the activation of caspases and the induction of apoptosis .
Pharmacokinetics
It is known that the compound is soluble in dmso and ethanol
Result of Action
The primary result of BI-6C9’s action is the prevention of cell death. By inhibiting Bid and preventing the release of cytochrome c and AIF from the mitochondria, BI-6C9 protects cells from undergoing apoptosis . This can have significant implications in conditions where apoptosis is detrimental, such as in certain neurodegenerative diseases.
Action Environment
The efficacy and stability of BI-6C9 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound Additionally, the presence of other molecules can potentially interact with BI-6C9 and alter its effectiveness
properties
IUPAC Name |
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUJBSKPDPGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468365 | |
Record name | BI-6C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |
CAS RN |
791835-21-7 | |
Record name | BI-6C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of BI-6C9 in preventing ferroptosis?
A1: While the exact mechanism remains under investigation, research indicates that BI-6C9 and its derivatives exhibit their protective effect by interfering with key aspects of ferroptosis. Specifically, they demonstrate the ability to:
- Inhibit reactive oxygen species (ROS) formation: BI-6C9 effectively abrogates the formation of various types of ROS, including lipid, cytosolic, and mitochondrial ROS, which are major contributors to ferroptotic cell death. []
- Preserve mitochondrial function: BI-6C9 helps maintain the integrity and function of mitochondria, evidenced by the preservation of mitochondrial morphology, membrane potential, and respiration. This protection against mitochondrial impairment is crucial, as ferroptosis is known to disrupt mitochondrial function. []
Q2: How does the incorporation of a diphenylamine (DPA) structure enhance the activity of BI-6C9 against ferroptosis?
A2: Research demonstrates that incorporating a DPA structure into the BI-6C9 scaffold significantly increases its potency in protecting neuronal cells from ferroptosis induced by erastin and Ras-selective lethal small molecule 3 (RSL3). [] This enhanced protection likely stems from the inherent antioxidant properties of the DPA moiety.
Q3: What are the potential implications of BI-6C9 and its derivatives for treating diseases involving ferroptosis?
A3: Given the promising protective effects observed in cellular models of ferroptosis, BI-6C9 and its derivatives hold potential therapeutic value for diseases where ferroptosis plays a significant role. This includes:
- Neurodegenerative disorders: Ferroptosis is increasingly recognized as a contributing factor in neurodegeneration. The ability of BI-6C9 to protect neuronal cells from ferroptotic death suggests its potential as a therapeutic strategy for conditions like Alzheimer's, Parkinson's, and Huntington's diseases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.